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An In-depth Technical Guide on the Pharmacological Profile of Segesterone Acetate

Introduction
Segesterone acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-

norprogesterone derivative that has been developed for use in hormonal contraception.[1][2]

Chemically, it is 16-methylene-17α-acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many

other progestins, segesterone acetate is not orally active due to rapid first-pass hepatic

metabolism and is therefore formulated for parenteral administration, such as in vaginal rings,

subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-

approved one-year contraceptive vaginal ring, Annovera™, used in combination with ethinyl

estradiol.[1][5] This document provides a comprehensive technical overview of the

pharmacological profile of segesterone acetate, intended for researchers, scientists, and drug

development professionals.

Mechanism of Action
Segesterone acetate's primary mechanism of action is mediated through its high-affinity,

selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1]

[3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive

and other progestational effects.

Receptor Binding Profile
Segesterone acetate is distinguished by its high selectivity for the progesterone receptor. It

has a high affinity for the PR, estimated to be approximately 272% of the affinity of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1250651?utm_src=pdf-interest
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_WAY_255348_Progesterone_Receptor_Binding_Assay_Protocol.pdf
https://gatesopenresearch-files.f1000.com/manuscripts/17711/3e4ab73b-985f-4fe9-a767-c0976e9f0385_verixiv_471.pdf?doi=10.12688/gatesopenres.16315.1&gtmKey=GTM-MKM3CSF&immUserUrl=https%3A%2F%2Fgates-proxy.f1krdev.com%2Feditor%2Fmember%2Fshow%2F&otid=275477bf-f17b-474f-befe-635d8fa9661a&s3BucketUrl=https%3A%2F%2Fgatesopenresearch-files.f1000.com&submissionUrl=%2Ffor-authors%2Fpublish-your-research&transcendEnv=cm&transcendId=ef49a3f1-d8c1-47d6-88fc-50e41130631f&numberOfBrowsableCollections=5&numberOfBrowsableInstitutionalCollections=0&numberOfBrowsableGateways=13
https://tools.thermofisher.com/content/sfs/manuals/L0530.pdf
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_WAY_255348_Progesterone_Receptor_Binding_Assay_Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/17447204/
https://www.benchchem.com/pdf/Application_Notes_WAY_255348_Progesterone_Receptor_Binding_Assay_Protocol.pdf
https://www.va.gov/formularyadvisor/DOC_PDF/MON_Segesterone_acetate-ethinyl_estradiol_vaginal_ring_ANNOVERA_Dec2021.pdf
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_WAY_255348_Progesterone_Receptor_Binding_Assay_Protocol.pdf
https://tools.thermofisher.com/content/sfs/manuals/L0530.pdf
https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its

favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor

(AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic

activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of

testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does

not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It

has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of Segesterone Acetate and Comparators

Compound
Progesterone
Receptor (PR)

Androgen
Receptor (AR)

Glucocorticoid
Receptor (GR)

Estrogen
Receptor (ER)

Segesterone

Acetate

High Agonist

Activity (EC50 =

50.3 nM)[8]

Very Low

Affinity[1][6]

Some Affinity,

Partial Agonist[3]

[7]

No Affinity[1][4]

Progesterone
Endogenous

Ligand
Low Affinity Low Affinity No Affinity

Levonorgestrel High Affinity Moderate Affinity Low Affinity No Affinity

Medroxyprogeste

rone Acetate
High Affinity Low Affinity High Affinity No Affinity

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for

segesterone acetate across all receptors from a single study were not available in the

provided search results.

Signaling Pathways
The progestational effects of segesterone acetate are mediated through both genomic and

non-genomic signaling pathways upon binding to the progesterone receptor.

Genomic Pathway: As a member of the nuclear receptor superfamily, the primary action of

the PR is to function as a ligand-dependent transcription factor.[9] Upon binding

segesterone acetate in the cytoplasm, the PR undergoes a conformational change,

dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside
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the nucleus, the receptor-ligand complex binds to specific DNA sequences known as

progesterone response elements (PREs) in the promoter regions of target genes, thereby

modulating their transcription.[10][11] This genomic pathway is responsible for the long-term

effects of progestins, including the regulation of endometrial development and suppression of

ovulation-related genes.[9][10]

Non-Genomic Pathway: Progestins can also elicit rapid, non-genomic effects that are

independent of gene transcription.[4][12] These actions are often initiated by a subpopulation

of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid

activation of intracellular signaling cascades, such as the c-Src and mitogen-activated

protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a

motif that can interact with the SH3 domain of Src, mediating rapid activation of the

Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel

activity and can also cross-talk with the genomic pathway to modulate gene expression.[12]

[13]
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Caption: Progesterone Receptor signaling pathways activated by Segesterone Acetate.
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Pharmacodynamics
The primary pharmacodynamic effect of segesterone acetate is the suppression of ovulation.

[1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the

pituitary gland, which in turn prevents follicular development and rupture.[1][6] Dose-finding

studies have shown that ovulation is consistently inhibited when serum segesterone acetate

levels are maintained above 105 pmol/L.[11] When administered via a vaginal ring releasing

150 mcg/day, serum levels remain well above this threshold.[11]

In addition to its potent anti-ovulatory activity, segesterone acetate exhibits no significant

androgenic, anabolic, or estrogenic effects in clinical use.[1]

Pharmacokinetics
The pharmacokinetic profile of segesterone acetate is highly dependent on its route of

administration, as it is not orally bioavailable.

Absorption: Following administration via a contraceptive vaginal ring, segesterone acetate is

absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 to

3.5 hours.[14][15]

Distribution: Segesterone acetate is highly bound to serum proteins (~95%), primarily

albumin.[1][6] It does not bind significantly to SHBG, which distinguishes it from many

testosterone-derived progestins.[1][11] The volume of distribution is approximately 19.6 L/kg.

[15]

Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by

the cytochrome P450 3A4 (CYP3A4) enzyme system.[15] The major metabolites, including

5α-dihydro and 17α-hydroxy-5α-dihydro metabolites, are not pharmacologically active.[1]

Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%)

and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.[1] The

elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for

the vaginal ring formulation.[3][15]

Table 2: Pharmacokinetic Parameters of Segesterone Acetate (Vaginal Ring Administration)
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Parameter
Value (Mean ± SD or
Range)

Source

Dosage 150 - 200 mcg/day [5][14]

Tmax (Time to Peak

Concentration)
2 - 3.5 hours [14][15]

Cmax (Peak Plasma

Concentration)

918 pg/mL (for 200 mcg/day

dose)
[14]

AUC(0-72h) (Area Under the

Curve)

34,181 pg*day/mL (for 200

mcg/day dose)
[14]

Protein Binding ~95% (primarily to albumin) [1][15]

Volume of Distribution (Vd) 19.6 L/kg [15]

Elimination Half-life (t½) 4.5 ± 3.4 hours [15]

Primary Metabolism Route Hepatic (CYP3A4) [15]

Experimental Protocols
Protocol: Progesterone Receptor Competitive Binding
Assay
This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay

to determine the affinity of a test compound like segesterone acetate for the progesterone

receptor.

Objective: To determine the IC50 value of segesterone acetate for the human progesterone

receptor ligand-binding domain (PR-LBD).

Materials:

Recombinant human PR-LBD

Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)

Segesterone acetate and reference compounds (e.g., unlabeled progesterone)
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Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)

DMSO for compound dilution

384-well black, low-volume assay plates

Fluorescence polarization plate reader

Methodology:

Compound Preparation: Prepare serial dilutions of segesterone acetate and control

compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final

desired concentration range (e.g., 1 pM to 100 µM). The final DMSO concentration in the

assay wells should not exceed 1%.[1]

Reagent Preparation: Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent

tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[3]

Assay Plate Setup:

Add 10 µL of the serially diluted test compounds, controls, or vehicle (assay buffer +

DMSO) to the wells of the 384-well plate.[1]

Include control wells for "0% competition" (tracer and receptor only) and "100%

competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).

[3]

Reaction Initiation: Add 10 µL of the 2X PR-LBD/tracer premix to each well. The final volume

will be 20 µL.[1]

Incubation: Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for

1-4 hours, protected from light.[1]

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a

plate reader with excitation and emission wavelengths appropriate for the tracer.[1]

Data Analysis: Plot the mP values against the log concentration of the competitor. Fit the

data to a sigmoidal dose-response curve to calculate the IC50 value, which is the
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concentration of the competitor that displaces 50% of the bound tracer.
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1. Prepare Serial Dilutions
of Segesterone Acetate

& Controls in DMSO/Buffer

3. Add Diluted Compounds
to 384-Well Plate

2. Prepare 2X Premix of
PR-LBD & Fluorescent Tracer

4. Add PR-LBD/Tracer Premix
to All Wells

5. Incubate Plate
(1-4 hours, room temp,

protected from light)

6. Measure Fluorescence
Polarization (mP)

7. Plot Dose-Response Curve
& Calculate IC50

End

Click to download full resolution via product page

Caption: Experimental workflow for a receptor competitive binding assay.
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Protocol: Phase 3 Contraceptive Efficacy and Safety
Trial
This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and

safety of a segesterone acetate-containing contraceptive, based on studies for the

Annovera™ vaginal ring.[5][16]

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the

segesterone acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

Participant Population:

Healthy, sexually active females of reproductive potential, aged 18-40 years.[5]

Exclusion criteria include contraindications to hormonal contraceptive use and, in later

stages of the trials, a Body Mass Index (BMI) > 29 kg/m ².[5]

Methodology:

Screening and Enrollment: Potential participants undergo screening, including medical

history, physical examination, and laboratory tests, to assess eligibility. Informed consent is

obtained.

Treatment Phase:

Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place

continuously for 21 days, followed by a 7-day ring-free interval.[5]

This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).[2]

Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse

events.[2]

Efficacy Assessment:
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The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index

(number of on-treatment pregnancies per 100 woman-years of use).[5][16]

Safety Assessment:

Safety is monitored through the collection of all adverse events (AEs) at scheduled study

visits and from participant diaries.[2]

Serious adverse events (SAEs) are documented and reported according to regulatory

requirements.

Vital signs, physical examinations, and clinical laboratory tests are performed at baseline

and specified follow-up visits.

Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit

occurs after the completion of the treatment phase.

Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence

and nature of all adverse events are summarized and analyzed.
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Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

Clinical Efficacy, Safety, and Drug Interactions
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Clinical Efficacy
The segesterone acetate/ethinyl estradiol vaginal system (Annovera™) has demonstrated

high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method

was found to be 97.3% effective at preventing pregnancy when used as directed.[6][17] The

calculated Pearl Index was 2.98 per 100 woman-years of use.[16][17]

Safety and Tolerability
The safety profile of segesterone acetate is comparable to that of other combined hormonal

contraceptives.[18]

Common Adverse Events: The most frequently reported adverse events (≥5%) include

headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal

pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[2][18]

Serious Adverse Events: As with other combined hormonal contraceptives, there is an

increased risk of serious cardiovascular events, including venous thromboembolism (VTE),

stroke, and myocardial infarction.[18] The risk of VTE was noted to be higher in women with

a BMI >29 kg/m ², leading to their exclusion from the latter part of the Phase 3 trials.[5]

Women over 35 who smoke should not use this product.[19]

Discontinuation: Approximately 12% of subjects in clinical trials discontinued due to adverse

reactions, with the most common reasons being irregular bleeding, headache, and vaginal

discharge/infections.[5]

Drug Interactions
The metabolism of segesterone acetate via CYP3A4 makes it susceptible to drug interactions.

CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine,

St. John's Wort, certain antiretrovirals) can increase the metabolism of segesterone acetate,

potentially reducing its contraceptive efficacy.[15][20] The use of alternative or backup

contraception is recommended.[15]

CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole,

itraconazole) may increase the systemic exposure to segesterone acetate.
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Other Interactions: Concomitant use with certain medications for hepatitis C (containing

ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with

medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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